1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone
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Overview
Description
1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of two methyl groups at positions 5 and 7 on the indazole ring and an ethanone group at position 1. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable aldehydes or ketones. The reaction typically requires a catalyst, such as copper acetate, and is carried out under an oxygen atmosphere in a solvent like dimethyl sulfoxide (DMSO) . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indazole derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone can be compared with other indazole derivatives, such as:
1-(1-Methyl-1H-indazol-7-yl)ethanone: Similar in structure but with a methyl group at position 1 instead of dimethyl groups at positions 5 and 7.
1-(5-Methyl-1H-indazol-1-yl)ethanone: Contains a single methyl group at position 5.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(5,7-dimethylindazol-1-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-7-4-8(2)11-10(5-7)6-12-13(11)9(3)14/h4-6H,1-3H3 |
InChI Key |
DZWPIOWUJFZOON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=NN2C(=O)C)C |
Origin of Product |
United States |
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